3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrolo[2,3-b]pyridine core structure with a methyl group at the 3-position and a nitro group at the 5-position. It has garnered attention in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
The compound can be classified as a nitro-substituted pyrrolopyridine, which is characterized by its unique bicyclic structure comprising a pyrrole and a pyridine ring. The presence of both the methyl and nitro groups enhances its chemical reactivity, making it a subject of interest for further modifications and applications in drug development .
The synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
These methods often require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
The mechanism of action for compounds like 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors. For instance, studies have shown that similar pyrrolopyridine derivatives can act as inhibitors for various protein kinases involved in cancer pathways.
The binding affinity and inhibition mechanisms are typically assessed through molecular docking studies, which help predict how well these compounds fit into the active sites of target proteins. This process involves evaluating the geometry of ligand-protein interactions and calculating binding energies .
Relevant data from studies indicate that derivatives exhibit significant biological activity, which is often linked to their structural characteristics .
3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has potential applications in:
The versatility of this compound underscores its significance in ongoing research within pharmaceutical sciences and organic chemistry.
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bicyclic heterocycle in medicinal chemistry, characterized by a fused pyrrole and pyridine ring. This structure confers unique electronic properties and hydrogen-bonding capabilities due to the presence of both pyrrolic (NH) and pyridinic nitrogen atoms. The scaffold’s planar geometry facilitates π-π stacking interactions with biological targets, while its amphoteric nature allows for solubility in diverse solvents—a critical feature for drug bioavailability. Modifications at the 3- and 5-positions, such as methyl and nitro substituents, significantly alter electron distribution and steric bulk, enhancing interactions with hydrophobic enzyme pockets [2] [9]. For example, the electron-withdrawing nitro group at C5 increases electrophilicity, enabling nucleophilic substitution reactions pivotal for derivatization into active pharmaceutical ingredients. The methyl group at C3 provides metabolic stability by sterically blocking oxidative degradation pathways. These attributes underpin the scaffold’s versatility in targeting kinases, GPCRs, and nucleic acids, making it a cornerstone in oncology and antiviral drug discovery [7] [9].
Position | Common Substituents | Biochemical Impact |
---|---|---|
1 | Sulfonyl, Triazole | Modulates solubility & target engagement (e.g., DNA binding) [4] [9] |
3 | Methyl, Aldehyde | Enhances metabolic stability; enables oxime/conjugate synthesis [9] |
5 | Nitro, Amino | Facilitates electrophilic reactions; improves kinase affinity [2] [3] |
3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS# 1288998-66-2) serves as a critical pharmacophore in kinase inhibition. Its molecular framework acts as an ATP-mimetic, competitively binding to the hinge region of kinases. The nitro group at C5 enhances selectivity for CDK8 (cyclin-dependent kinase 8), as evidenced by compound 46 (derived from this scaffold), which exhibits an IC₅₀ of 57 nM against CDK8 and suppresses NF-κB signaling—a key pathway in psoriasis pathogenesis. This compound also reduced TNF-α-induced inflammation in vitro and ameliorated psoriatic lesions in murine models by upregulating anti-inflammatory cytokines (IL-10, Foxp3) [3]. Beyond CDK8, the scaffold inhibits TNIK (Traf2- and Nck-interacting kinase), a regulator of immune responses like IL-2 secretion. TNIK inhibitors featuring this core show sub-nanomolar IC₅₀ values, highlighting their potency in autoimmune and oncological contexts [7]. Additionally, the nitro group’s electrophilicity supports nucleophilic displacement reactions to generate analogs targeting viral polymerases, though antiviral applications remain underexplored compared to kinase inhibition [9].
The medicinal exploration of pyrrolo[2,3-b]pyridines began with natural product isolation (e.g., variolins from Antarctic sponges) in the 1990s. Early syntheses focused on unsubstituted 7-azaindoles, but limited solubility and bioavailability prompted derivatization at C3 and C5. The introduction of Duff reactions (using hexamethylenetetramine/acetic acid) enabled formylation at C3, yielding aldehydes for oxime or triazole conjugates—key strategies to enhance target affinity [9]. Between 2000–2010, research prioritized kinase inhibition, culminating in analogs like methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS# 952182-17-1), which inhibited Abl/Src kinases at IC₅₀ ~1–3 nM [5] [9]. The 2010s saw diversification into CDK and TNIK inhibitors, leveraging C5 nitro groups for selective inhibition. Recent innovations (2020–2025) include fragment-based growing strategies to optimize PI3Kα and PARP-1 inhibitors, exemplified by compound 5c in antiproliferative screens against A549 and HeLa cells [9]. The current trend focuses on in silico-guided substitutions to improve pharmacokinetics, such as 6-methyl derivatives for metabolic stability [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: